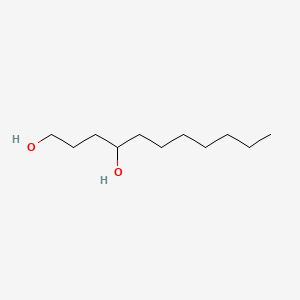

Undecane-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4272-02-0 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

undecane-1,4-diol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3 |

InChI Key |

OQDSNPMZDSAHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Undecane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of undecane-1,4-diol. The information is curated to support research and development activities, offering detailed experimental protocols and structured data for easy reference.

Physicochemical Properties of this compound

This compound is a colorless solid with applications as a building block in the synthesis of polymers and various other organic compounds.[1] It is noted for its solubility in organic solvents, thermal stability, and low volatility, which makes it suitable for high-temperature applications.[1] Additionally, it has potential as a corrosion inhibitor.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

| CAS Number | 4272-02-0 | [1] |

| Melting Point | 52 °C (estimate) | [1] |

| Boiling Point | 293 °C at 760 mmHg | [1] |

| Density | 0.916 g/cm³ | [1] |

| Flash Point | 130.7 °C | [1] |

| Refractive Index | 1.457 | [1] |

| LogP | 2.48 | [1] |

| Topological Polar Surface Area | 40.5 Ų |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard reaction of heptylmagnesium bromide with γ-butyrolactone. This is followed by the reduction of the resulting intermediate.

Synthesis Pathway

The overall synthesis workflow can be visualized as a two-step process: the formation of the Grignard reagent and its subsequent reaction with the lactone, followed by a reduction step.

Experimental Protocol

This protocol details the synthesis of this compound from 1-bromoheptane and γ-butyrolactone.

Materials:

-

1-Bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

γ-Butyrolactone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromoheptane in anhydrous diethyl ether and add a small amount to the flask to initiate the reaction (indicated by bubble formation and a gentle reflux).

-

Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Step 2: Reaction with γ-Butyrolactone and Reduction

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve γ-butyrolactone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again to 0 °C and slowly add methanol to the flask.

-

Carefully add sodium borohydride in small portions to the reaction mixture.

-

Stir the mixture at room temperature for 2-3 hours to complete the reduction.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Data

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the protons in its aliphatic chain and those adjacent to the hydroxyl groups.

-

δ ~3.6-3.8 ppm: A multiplet corresponding to the two protons on the carbon bearing the primary hydroxyl group (C1-H).

-

δ ~3.5-3.7 ppm: A multiplet corresponding to the proton on the carbon bearing the secondary hydroxyl group (C4-H).

-

δ ~1.2-1.6 ppm: A broad multiplet integrating to the protons of the methylene groups in the alkyl chain.

-

δ ~0.8-0.9 ppm: A triplet corresponding to the terminal methyl group protons.

-

The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

δ ~70-75 ppm: Carbon attached to the secondary hydroxyl group (C4).

-

δ ~60-65 ppm: Carbon attached to the primary hydroxyl group (C1).

-

δ ~20-40 ppm: Carbons in the alkyl chain.

-

δ ~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~3300 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl groups.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

-

~1050-1150 cm⁻¹ (strong): C-O stretching vibrations.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 188.31).

-

Fragmentation: Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. Its di-functional nature allows for its use in the production of polyesters, polyurethanes, and other polymers.[1] The long alkyl chain imparts flexibility and hydrophobicity to these polymers. Further research could explore its potential in the development of novel surfactants, lubricants, and as a precursor for chiral compounds in asymmetric synthesis. Its role as a corrosion inhibitor also warrants further investigation for various industrial applications.[1]

References

Spectroscopic Profile of Undecane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for undecane-1,4-diol (CAS No. 4272-02-0). Due to the limited availability of publicly accessible spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral characteristics of analogous long-chain aliphatic diols. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons near the hydroxyl groups and a large, complex signal for the long alkyl chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Multiplet | 1H | H-4 (CH-OH) |

| ~3.6 | Triplet | 2H | H-1 (CH₂-OH) |

| ~1.4 - 1.6 | Multiplet | 4H | H-2, H-5 |

| ~1.2 - 1.4 | Multiplet | 12H | H-3, H-6 to H-10 |

| ~0.9 | Triplet | 3H | H-11 (CH₃) |

| Variable | Broad Singlet | 2H | OH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will distinguish the carbon atoms based on their chemical environment, particularly the carbons bearing the hydroxyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~70 - 75 | C-4 (CH-OH) |

| ~60 - 65 | C-1 (CH₂-OH) |

| ~35 - 40 | C-2, C-5 |

| ~22 - 32 | C-3, C-6 to C-10 |

| ~14 | C-11 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl groups and the alkyl backbone.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1050 - 1260 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum, typically acquired via electron ionization (EI), will likely show a weak or absent molecular ion peak with characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 188 | Low to Absent | [M]⁺ (Molecular Ion) |

| 170 | Medium | [M - H₂O]⁺ |

| 152 | Medium | [M - 2H₂O]⁺ |

| Various | High | Alkyl chain fragments (e.g., CₙH₂ₙ₊₁) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a long-chain diol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process and reference the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction.

-

Peak Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

-

Vials

Procedure for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

GC Method Setup:

-

Select a suitable GC column (e.g., a non-polar or mid-polar column).

-

Set the oven temperature program to ensure separation and elution of the compound.

-

Set the injector temperature and transfer line temperature.

-

-

MS Method Setup:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be triggered by the injection.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to Undecane-1,4-diol: Chemical Structure, Isomerism, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane-1,4-diol, a long-chain aliphatic diol with the molecular formula C₁₁H₂₄O₂, holds potential as a versatile building block in the synthesis of polymers, specialty chemicals, and potentially bioactive molecules.[1] Its structure, featuring hydroxyl groups at the 1 and 4 positions, imparts specific physical and chemical properties, including a chiral center at the C4 position, which gives rise to stereoisomerism. This guide provides a comprehensive overview of the chemical structure of this compound, delves into its constitutional and stereoisomers, presents available physicochemical data, and outlines general experimental methodologies for the synthesis of chiral 1,4-diols, which can be adapted for this specific compound.

Chemical Structure and Physicochemical Properties

This compound consists of an eleven-carbon aliphatic chain with two hydroxyl (-OH) groups located at the first and fourth carbon atoms.[2] The presence of these polar hydroxyl groups in a predominantly nonpolar hydrocarbon chain results in a molecule with amphiphilic character, leading to solubility in various organic solvents.[1] The key structural feature is the chiral center at the C4 carbon, which is bonded to a hydrogen atom, a hydroxyl group, a propyl group, and a heptyl group. This chirality means that this compound exists as a pair of enantiomers, (R)-undecane-1,4-diol and (S)-undecane-1,4-diol.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | [1][2] |

| Molecular Weight | 188.311 g/mol | [1] |

| CAS Number | 4272-02-0 | [1][2] |

| Appearance | Colorless solid | [1] |

| Density | 0.916 g/cm³ | [1] |

| Boiling Point | 293 °C at 760 mmHg | [1] |

| Melting Point | 52 °C (estimate) | [1] |

| Flash Point | 130.7 °C | [1] |

| Refractive Index | 1.457 | [1] |

Isomers of this compound

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound, two main types of isomerism are relevant: stereoisomerism and constitutional isomerism.

Stereoisomers: The Enantiomers

Due to the single chiral center at the C4 position, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-undecane-1,4-diol and (S)-undecane-1,4-diol based on the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, which is of particular importance in drug development.

Figure 1: Enantiomers of this compound.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula (C₁₁H₂₄O₂) but differ in the connectivity of their atoms. This can arise from:

-

Positional Isomerism of Hydroxyl Groups: The two hydroxyl groups can be located at different positions on the undecane chain, for example, undecane-1,2-diol, undecane-1,3-diol, or undecane-1,11-diol.

-

Branching of the Carbon Chain: The eleven-carbon chain can be branched in numerous ways, with the hydroxyl groups attached at various positions on these branched structures. The parent alkane, undecane, has 159 constitutional isomers, which illustrates the vast number of possible branched diol isomers.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - ~3.6 ppm (multiplet): Protons on carbons bearing the hydroxyl groups (C1-H and C4-H).- Variable (broad singlet): Hydroxyl protons (-OH).- ~1.2-1.6 ppm (multiplets): Methylene protons of the long alkyl chain.- ~0.9 ppm (triplet): Methyl protons of the terminal methyl group (C11-H). |

| ¹³C NMR | - ~62-75 ppm: Carbons attached to hydroxyl groups (C1 and C4).- ~22-40 ppm: Methylene carbons of the alkyl chain.- ~14 ppm: Terminal methyl carbon (C11). |

| IR Spectroscopy | - ~3300 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.- ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.- ~1050-1150 cm⁻¹ (strong): C-O stretching vibration. |

Experimental Protocols: General Strategies for Chiral 1,4-Diol Synthesis

Detailed experimental protocols for the synthesis of this compound are not prevalent in the scientific literature. However, several robust methodologies for the asymmetric synthesis of chiral 1,4-diols have been developed and can be adapted for this target molecule.

Asymmetric Hydrogenation of 1,4-Diketones

A powerful strategy for synthesizing chiral 1,4-diols is the asymmetric hydrogenation of the corresponding 1,4-diketone. This method often employs ruthenium-based catalysts bearing chiral ligands, such as BINAP.

Protocol Outline: Ru-Catalyzed Asymmetric Hydrogenation

-

Synthesis of the Precursor: The starting material, undecane-1,4-dione, would first need to be synthesized. This can be achieved through various established methods in organic synthesis.

-

Asymmetric Hydrogenation:

-

A solution of the undecane-1,4-dione in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor.

-

A catalytic amount of a chiral ruthenium complex, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], is added.

-

The reactor is purged and pressurized with hydrogen gas.

-

The reaction is stirred at a specific temperature until completion, monitored by techniques like TLC or GC.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Figure 2: Workflow for Asymmetric Hydrogenation.

Enantioselective Dihydroxylation of a 1,3-Diene

Another approach involves the enantioselective 1,4-dihydroxylation of a suitable 1,3-diene precursor. This can be achieved through a platinum-catalyzed enantioselective diboration, followed by oxidation.

Protocol Outline: Enantioselective Diboration-Oxidation

-

Synthesis of the Precursor: The synthesis of the required conjugated diene, for instance, undeca-1,3-diene, is the initial step.

-

Enantioselective Diboration:

-

The diene and bis(pinacolato)diboron are dissolved in an appropriate solvent.

-

A platinum catalyst with a chiral phosphine ligand is added.

-

The reaction is stirred at room temperature until the diboration is complete.

-

-

Oxidation:

-

The intermediate bis(boronate) ester is oxidized in situ, typically using an oxidizing agent like hydrogen peroxide under basic conditions.

-

-

Work-up and Purification:

-

The reaction mixture is quenched and extracted.

-

The organic layers are combined, dried, and concentrated.

-

The resulting chiral 2-butene-1,4-diol is then hydrogenated to give the saturated this compound.

-

Final purification is achieved through column chromatography.

-

Applications and Future Outlook

This compound serves as a valuable intermediate in chemical synthesis. Its applications include:

-

Polymer Chemistry: As a diol, it can be used as a monomer in the production of polyesters and polyurethanes, potentially imparting flexibility and thermal stability to the resulting polymers.[1]

-

Coatings and Lubricants: Its properties make it suitable for use in the formulation of coatings, adhesives, and lubricants.[1]

-

Corrosion Inhibition: It has been noted to act as a corrosion inhibitor.[1]

-

Chiral Building Block: The enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The defined stereochemistry at the C4 position can be crucial for biological activity.

The development of efficient and stereoselective synthetic routes to (R)- and (S)-undecane-1,4-diol will be key to unlocking their full potential in drug discovery and materials science. Further research into their specific biological activities and applications as chiral synthons is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of long-chain aliphatic diols. These versatile molecules, characterized by a linear hydrocarbon chain with two hydroxyl (-OH) functional groups, are of significant interest in various scientific fields, including materials science and drug development, due to their unique structural features that impart a blend of hydrophilic and hydrophobic characteristics.

Physical Properties

The physical properties of long-chain aliphatic diols are largely dictated by the length of the carbon chain and the position of the hydroxyl groups. These properties are crucial for determining their applications, from their use as monomers in polymer synthesis to their potential as formulation excipients in drug delivery systems.

Melting and Boiling Points

The melting and boiling points of α,ω-diols (diols with hydroxyl groups at the terminal positions) generally increase with the length of the carbon chain. This trend is attributed to the increased van der Waals forces between longer molecules. A notable "odd-even" effect is observed in the melting points, where diols with an even number of carbon atoms tend to have higher melting points than those with an odd number of carbons. This is explained by the more efficient crystal packing of the even-numbered chains.[1]

Table 1: Physical Properties of Selected Long-Chain α,ω-Diols

| Diol | Number of Carbon Atoms | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at specified pressure) |

| 1,10-Decanediol | 10 | 174.28 | 72-74 | 297 (at 760 mmHg) |

| 1,12-Dodecanediol | 12 | 202.34 | 79-81 | 178-180 (at 12 mmHg) |

| 1,14-Tetradecanediol | 14 | 230.39 | 87-89 | - |

| 1,16-Hexadecanediol | 16 | 258.45 | 91-93 | - |

| 1,18-Octadecanediol | 18 | 286.50 | 96-98 | - |

| 1,20-Eicosanediol | 20 | 314.55 | 101-103 | - |

| 1,22-Docosanediol | 22 | 342.61 | 105-107 | - |

Note: Boiling points for longer chain diols are often not reported at atmospheric pressure due to decomposition at high temperatures. Data is compiled from various chemical supplier databases and may vary slightly.

Solubility

The solubility of long-chain aliphatic diols is a critical parameter, particularly in the context of biological applications and formulation science. The two terminal hydroxyl groups impart a degree of hydrophilicity, allowing for hydrogen bonding with polar solvents like water. However, the long, nonpolar aliphatic chain dominates the molecule's character, leading to poor water solubility that decreases significantly as the chain length increases. Conversely, these diols are generally soluble in organic solvents, with solubility increasing in less polar solvents.

Table 2: Solubility of Long-Chain Aliphatic Diols

| Diol | Water Solubility | Solubility in Organic Solvents |

| 1,10-Decanediol | Slightly soluble | Soluble in ethanol, acetone, and hot benzene. |

| 1,12-Dodecanediol | Sparingly soluble | Soluble in hot ethanol and other polar organic solvents. |

| 1,16-Hexadecanediol | Insoluble | Soluble in hot ethanol, chloroform, and other organic solvents. |

| 1,20-Eicosanediol | Insoluble | Soluble in hot chlorinated hydrocarbons and aromatic solvents. |

Note: Quantitative solubility data is often temperature-dependent and can vary between sources. The information presented provides a general trend.

Chemical Properties and Reactivity

The chemical reactivity of long-chain aliphatic diols is centered around the two primary hydroxyl groups. These functional groups can undergo a variety of reactions typical of alcohols, including esterification, oxidation, and etherification.

Esterification

Esterification is a key reaction for long-chain diols, forming the basis for their use as monomers in the synthesis of polyesters. The reaction involves the condensation of the diol with a dicarboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form ester linkages.

Oxidation

The primary alcohol groups of α,ω-diols can be oxidized to aldehydes and subsequently to carboxylic acids using appropriate oxidizing agents. The specific product obtained depends on the reaction conditions and the strength of the oxidizing agent.

Role in Biological Signaling Pathways

Long-chain diols are not just synthetic molecules; they also play a role in biological systems. Vicinal diols, which are metabolites of epoxy fatty acids (EpFAs), have been identified as important signaling molecules, particularly in the context of inflammation and pain.[2]

Inflammation and Pain Signaling

Epoxy fatty acids are known to have anti-inflammatory and analgesic effects. However, they can be metabolized by soluble epoxide hydrolase (sEH) to form their corresponding vicinal diols. These diols often exhibit biological activities that oppose those of their parent epoxides, promoting inflammation and pain.[2] For instance, certain diol metabolites can directly activate the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain sensation.[2]

This pathway highlights the balance between the pro- and anti-inflammatory roles of epoxy fatty acids and their diol metabolites, a critical consideration in the development of drugs targeting these pathways.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered long-chain diol is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[3] A sharp melting range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of long-chain diols.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, hexane).

-

Sample Preparation: A known mass of the diol (e.g., 10 mg) is placed into a vial.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., vortexed or sonicated) and allowed to equilibrate at a constant temperature.[4]

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If the solid dissolves, more solute can be added incrementally until saturation is reached. For insoluble compounds, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.[5]

Conclusion

Long-chain aliphatic diols represent a fascinating class of molecules with a wide array of potential applications. Their physical and chemical properties, governed by their chain length and the presence of hydroxyl groups, make them valuable building blocks in polymer chemistry and promising candidates for roles in drug delivery and as modulators of biological pathways. A thorough understanding of their characteristics and the experimental methods to determine them is essential for advancing research and development in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. pharmajournal.net [pharmajournal.net]

The Natural Occurrence and Sources of C11 Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and sources of C11 diols. While the presence of the parent C11 alkane, undecane, is documented in various natural sources, the specific identification and quantification of C11 diols in nature are less common in publicly available literature. This guide consolidates the available information on related compounds and provides hypothetical frameworks for the biosynthesis and analysis of C11 diols, drawing from established principles of natural product chemistry and insect chemical ecology.

Natural Occurrence of C11 Diols and Related Compounds

Undecane, a straight-chain alkane with 11 carbon atoms, has been identified in a variety of plants and is also utilized by insects as a semiochemical. For instance, it acts as a mild sex attractant for some moths and cockroaches and as an alarm pheromone in certain ant species. While the direct oxidation of undecane to form diols is a plausible biological transformation, specific C11 diols have not been widely reported as abundant natural products.

However, the broader class of long-chain diols is known to occur in nature, particularly as components of insect pheromones. For example, various diols serve as sex or aggregation pheromones in bark beetles of the genus Dendroctonus. Although a specific C11 diol has not been definitively identified as a key pheromone in this genus, the prevalence of other diols suggests that C11 variants could exist in some species.

This guide will use a hypothetical C11 diol, undecane-1,5-diol , as a representative example to illustrate the principles of their analysis, biosynthesis, and biological signaling, based on the known behavior of similar compounds in insects.

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of specific C11 diols in natural sources. For illustrative purposes, the following table presents hypothetical data for the concentration of undecane-1,5-diol in the pheromone gland of a generic insect species, based on typical pheromone quantities found in the literature.

| Compound | Natural Source (Hypothetical) | Tissue/Matrix | Concentration (ng/gland) | Analytical Method |

| Undecane-1,5-diol | Insecta anonyma | Pheromone Gland | 15 ± 4 | GC-MS |

| Undecane-1,5-diol | Insecta anonyma | Volatile Emissions | 5 ± 2 (ng/hour) | SPME-GC-MS |

Experimental Protocols

The isolation and identification of C11 diols from a natural source would typically involve extraction, derivatization, and chromatographic analysis. The following is a detailed, composite protocol based on established methods for insect pheromone analysis.

Extraction of C11 Diols from Insect Pheromone Glands

This protocol describes the solvent extraction of semi-volatile compounds from the pheromone glands of a hypothetical insect.

Materials:

-

Insect specimens (e.g., adult female moths)

-

Dissecting microscope and tools (fine forceps, scissors)

-

Hexane (HPLC grade)

-

Internal standard (e.g., 1-dodecanol at 10 ng/µL in hexane)

-

2 mL glass vials with PTFE-lined caps

-

Microsyringe

Procedure:

-

Excise the pheromone gland from the insect abdomen under a dissecting microscope.

-

Place the excised gland in a 2 mL glass vial.

-

Add 100 µL of hexane to the vial.

-

Add 1 µL of the internal standard solution.

-

Gently agitate the vial for 5 minutes to extract the compounds.

-

Carefully remove the gland tissue from the solvent.

-

The resulting extract is now ready for derivatization and analysis.

Derivatization of C11 Diols for GC-MS Analysis

Diols have low volatility and can interact with active sites in the GC column, leading to poor peak shape. Derivatization of the hydroxyl groups to form more volatile silyl ethers is therefore essential.

Materials:

-

Hexane extract containing C11 diols

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

Transfer 50 µL of the hexane extract to a clean 200 µL glass insert within a 2 mL autosampler vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 20 µL of pyridine to the dried extract to dissolve the residue.

-

Add 20 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Expected Results: The derivatized undecane-1,5-diol (as its bis-trimethylsilyl ether) would elute from the GC column and produce a characteristic mass spectrum. The mass spectrum would be expected to show a molecular ion (M+) and characteristic fragmentation patterns, including the loss of methyl groups (M-15) and trimethylsilanol (M-90).

Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis of Undecane-1,5-diol

In insects, many long-chain alcohols and their derivatives used as pheromones are biosynthesized from fatty acids. The following diagram illustrates a plausible biosynthetic pathway for undecane-1,5-diol, starting from a common fatty acid precursor like oleic acid. This pathway involves chain shortening through β-oxidation, reduction of the fatty acyl-CoA, and subsequent hydroxylation.

Caption: Hypothetical biosynthetic pathway of undecane-1,5-diol in an insect.

Generalized Pheromone Signaling Pathway

The detection of pheromones by insects typically initiates a signal transduction cascade within specialized olfactory sensory neurons. This process begins with the binding of the pheromone to a receptor protein in the neuron's cell membrane, leading to the generation of an electrical signal that is transmitted to the brain.

Caption: Generalized insect pheromone signal transduction cascade.

Conclusion

While the natural occurrence of specific C11 diols remains an area for further research, the established principles of insect chemical ecology and natural product chemistry provide a robust framework for their potential discovery and characterization. The methodologies and hypothetical pathways presented in this guide offer a starting point for researchers interested in exploring the role of C11 diols in biological systems. Future work, including targeted metabolomic studies of plants and insects, is likely to uncover the presence and biological significance of this class of compounds.

Undecane-1,4-diol CAS number and chemical identifiers

This technical guide provides a comprehensive overview of Undecane-1,4-diol, including its chemical identifiers, physical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a long-chain diol with the chemical formula C₁₁H₂₄O₂. It is characterized by an eleven-carbon backbone with hydroxyl groups located at the first and fourth positions. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, making it a subject of interest for various chemical applications, including polymer synthesis and as a building block for more complex organic molecules.

Below is a summary of the key chemical identifiers and properties for this compound.

| Identifier | Value | Reference |

| CAS Number | 4272-02-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₂₄O₂ | |

| Molecular Weight | 188.31 g/mol | |

| PubChem CID | 77954 | |

| EINECS | 224-263-8 | |

| InChI | InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3 | |

| SMILES | CCCCCCCC(O)CCCO | |

| Boiling Point | 293 °C at 760 mmHg | |

| Melting Point | 52 °C (estimate) | |

| Density | 0.916 g/cm³ |

Experimental Protocols: Synthesis of 1,4-Diols

General Protocol for the Synthesis of a 1,4-Diol from a Lactone via Grignard Reaction:

-

Preparation of the Grignard Reagent:

-

An alkyl or aryl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.

-

-

Reaction with the Lactone:

-

The appropriate lactone (in this case, γ-undecalactone could be a precursor) is dissolved in an anhydrous ether solvent and cooled in an ice bath.

-

The prepared Grignard reagent is added dropwise to the cooled lactone solution with continuous stirring. The reaction is typically exothermic. Two equivalents of the Grignard reagent are required for the complete conversion of the lactone to the diol.[1][2][3][4]

-

-

Quenching the Reaction:

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute hydrochloric acid or ammonium chloride solution) to protonate the alkoxide intermediates and dissolve the magnesium salts.

-

-

Extraction and Purification:

-

The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether) to recover all of the product.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude diol product is then purified using standard laboratory techniques such as distillation or column chromatography to yield the pure 1,4-diol.

-

Logical Workflow for the Synthesis of a 1,4-Diol

The following diagram illustrates the logical workflow for the synthesis of a 1,4-diol using the Grignard reaction with a lactone, as described in the protocol above.

Caption: Logical workflow for the synthesis of a 1,4-diol via Grignard reaction.

References

An In-depth Technical Guide to the Health and Safety of Undecane-1,4-diol

Disclaimer: Limited direct toxicological and safety data is publicly available for Undecane-1,4-diol. The information presented in this guide is based on available data for this compound and supplemented with data from structurally similar long-chain aliphatic diols. This information should be used as a guide for researchers, scientists, and drug development professionals to inform safe handling and experimental design. A comprehensive risk assessment should be conducted for any specific application.

Introduction

This compound is a long-chain aliphatic diol with potential applications in various industrial and research settings. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a summary of the available physicochemical properties of this compound and a review of the toxicological data for analogous compounds to infer potential hazards. Additionally, generalized experimental protocols for key toxicity assessments are provided to guide further safety evaluations.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | |

| Molecular Weight | 188.31 g/mol | |

| CAS Number | 4272-02-0 | |

| Appearance | Colorless solid | |

| Boiling Point | 293 °C at 760 mmHg | |

| Melting Point | 52 °C (estimate) | |

| Flash Point | 130.7 °C | |

| Density | 0.916 g/cm³ | |

| Refractive Index | 1.457 | |

| LogP | 2.48030 |

Toxicological Information (Based on Analogous Compounds)

Due to the scarcity of specific toxicological data for this compound, this section summarizes data from structurally related alkane diols. This approach, known as read-across, is a common practice in chemical risk assessment. The presented data should be interpreted with caution, as the position of the hydroxyl groups and chain length can influence toxicological properties.

| Compound (CAS No.) | Acute Oral LD50 (Rat) | Skin Irritation/Corrosion | Eye Irritation/Damage |

| 1,2-Decanediol (1119-86-4) | Not available | May cause skin irritation. | May cause eye irritation. |

| 1,6-Hexanediol (629-11-8) | Not specified | Not classified as a skin irritant. | Not classified as an eye irritant. |

| Butane-1,2-diol (584-03-2) | > 2,000 mg/kg | Not a skin irritant. | Causes serious eye irritation.[1] |

General Toxicological Profile of Long-Chain Aliphatic Diols:

-

Acute Toxicity: Generally, long-chain aliphatic diols exhibit low acute oral toxicity.

-

Skin and Eye Irritation: The potential for skin and eye irritation can vary depending on the specific structure. Some diols may cause mild to moderate irritation upon direct contact.

-

Sensitization: There is limited evidence to suggest that long-chain diols are potent skin sensitizers.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No components of similar products are identified as probable, possible or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%.

Experimental Protocols for Key Toxicity Assessments

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following are generalized methodologies for key in vivo and in vitro toxicity studies, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity (Limit Test)

Objective: To determine the acute oral toxicity of a substance. The limit test is used when the test substance is expected to have low toxicity.

Methodology:

-

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of one sex (females are often used as they can be more sensitive).

-

Dosage: A single dose of 2000 mg/kg body weight is administered by oral gavage.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered, and the animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.

-

-

Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day observation period is recorded. If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.

Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Dosage and Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (~6 cm²) of shaved skin on the back of the rabbit. The application site is covered with a gauze patch.

-

Procedure:

-

The test substance is applied and the site is covered for 4 hours.

-

After the exposure period, the patch is removed, and the skin is gently cleansed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of skin reactions is scored based on a standardized scale. The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Albino rabbits are used.

-

Dosage and Application: 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Procedure:

-

The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at 1, 24, 48, and 72 hours after instillation.

-

-

Endpoint: The severity of eye reactions is scored based on a standardized scale. The substance is classified based on the persistence and severity of the observed effects.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: A generalized workflow for conducting an acute oral toxicity limit test.

Hypothetical Signaling Pathway for Skin Irritation

Caption: A simplified, hypothetical pathway illustrating the potential mechanism of skin irritation.

Handling and Storage

Given the limited specific data, general precautions for handling laboratory chemicals should be followed.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working with powders or aerosols, a NIOSH-approved respirator may be necessary.

-

Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

While specific health and safety data for this compound is limited, a precautionary approach based on data from analogous long-chain diols is recommended. This guide provides a starting point for researchers and professionals to handle this compound safely. It is imperative to conduct thorough risk assessments for specific applications and to consider further toxicological testing to fill the existing data gaps. Adherence to standard laboratory safety practices and the use of appropriate personal protective equipment are essential to minimize potential risks.

References

Undecane-1,4-diol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of undecane-1,4-diol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar long-chain diols to provide a robust predictive analysis of its solubility characteristics. This document also outlines detailed experimental protocols for solubility determination, crucial for researchers in drug development and materials science.

Core Concept: Understanding Diol Solubility

The solubility of a diol like this compound is governed by the principle of "like dissolves like." The two hydroxyl (-OH) groups in its structure are polar and capable of forming hydrogen bonds, contributing to its solubility in polar solvents. Conversely, the long, eleven-carbon aliphatic chain is nonpolar, driving its solubility in nonpolar organic solvents.[1][2] A delicate balance between these opposing characteristics dictates its solubility profile across a spectrum of solvents. As the carbon chain length in diols increases, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water and increased solubility in less polar organic solvents.[1][2][3]

Comparative Solubility of Long-Chain Diols

| Diol | Carbon Chain Length | Water | Ethanol | Acetone | Diethyl Ether | Benzene/Hexane/Petroleum Ether |

| 1,4-Butanediol | 4 | Miscible[1][4] | Soluble[1][2] | Soluble[1][2] | Slightly Soluble[2] | Almost Insoluble[2] |

| 1,6-Hexanediol | 6 | Soluble[5][6] | Soluble[5][6] | Soluble[5][6] | Slightly Soluble[5] | Insoluble[5] |

| 1,8-Octanediol | 8 | Slightly Soluble/Partly Soluble[7] | Soluble[7][8] | - | Insoluble[7][8] | Insoluble (in light gasoline)[7][8] |

| 1,10-Decanediol | 10 | Insoluble/0.7 g/L[9][10][11] | Soluble[9][10] | - | Soluble (in hot ether)[10] | Insoluble[9] |

| This compound | 11 | Predicted: Very Low/Insoluble | Predicted: Soluble | Predicted: Soluble | Predicted: Slightly to Moderately Soluble | Predicted: Slightly Soluble |

Based on the trend of decreasing water solubility and increasing solubility in less polar solvents with longer carbon chains, it is predicted that this compound will exhibit very low solubility in water but good solubility in alcohols like ethanol and in ketones like acetone. Its solubility in ethers and nonpolar hydrocarbon solvents is expected to be limited but present.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is crucial to avoid disturbing the undissolved solid during this step.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known weight or volume of the saturated solution and weigh the remaining solid residue.[3]

-

Chromatography (HPLC, GC): Dilute the sample with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a pre-established calibration curve.

-

Spectroscopy (UV-Vis): If the compound has a chromophore, its concentration can be determined by UV-Vis spectroscopy after appropriate dilution, using a calibration curve.

-

-

Calculation: Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

-

Sample Collection: After allowing the excess solid to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven to evaporate the solvent completely. The temperature should be kept below the boiling point of the solute to avoid any loss of the diol.

-

Drying and Weighing: Once the solvent has evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken (L)

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-Butanediol: uses and Chemical property_Chemicalbook [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. dcc.com.tw [dcc.com.tw]

- 5. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. 1,8-Octanediol | 629-41-4 [chemicalbook.com]

- 9. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Undecane-1,4-diol: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane-1,4-diol, a long-chain aliphatic diol, is a versatile chemical intermediate with applications in various fields, including polymer synthesis and as a building block for specialty chemicals. Its thermal stability is a critical parameter influencing its suitability for high-temperature applications and its shelf-life during storage. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available data and analysis of analogous compounds. While specific experimental data for this compound is limited, this guide extrapolates from closely related long-chain diols to provide a robust understanding of its expected thermal behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

| Boiling Point | 293 °C at 760 mmHg | [1] |

| Melting Point | 52 °C (estimate) | [1] |

| Flash Point | 130.7 °C | [1] |

| Density | 0.916 g/cm³ | [1] |

Thermal Stability Profile

This compound is reported to exhibit excellent thermal stability and low volatility, which makes it suitable for applications requiring high temperatures[1]. While a specific thermogravimetric analysis (TGA) curve for this compound is not publicly available, the thermal behavior of analogous long-chain α,ω-diols such as 1,10-decanediol and 1,12-dodecanediol can provide valuable insights.

Generally, the thermal decomposition of long-chain aliphatic diols in an inert atmosphere occurs at temperatures above 200 °C. The stability is influenced by the chain length and the position of the hydroxyl groups. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, which can increase the thermal stability compared to their corresponding alkanes.

Based on data for similar diols, the expected thermal decomposition profile for this compound is summarized in Table 2. These values should be considered estimates and require experimental verification.

Table 2: Estimated Thermal Decomposition Data for this compound

| Parameter | Estimated Value |

| Onset Decomposition Temperature (T_onset) | 200 - 230 °C |

| Temperature at Maximum Decomposition Rate (T_max) | 250 - 280 °C |

| End of Decomposition Temperature | > 300 °C |

Probable Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several potential pathways, primarily involving the cleavage of C-C and C-O bonds. The presence of hydroxyl groups introduces specific reaction channels.

A simplified logical relationship of the potential degradation process is outlined below:

Caption: Potential thermal degradation pathways of this compound.

In an inert atmosphere, the primary degradation mechanism is likely to be dehydration, leading to the formation of unsaturated alcohols or cyclic ethers, and the release of water. At higher temperatures, C-C bond cleavage will occur, resulting in the formation of a variety of smaller volatile organic compounds.

In the presence of oxygen, oxidative degradation will become significant. This process typically initiates at lower temperatures than thermal degradation in an inert atmosphere and involves the formation of hydroperoxides, which then decompose to form aldehydes, ketones, and carboxylic acids.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to quantify the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting point, crystallization temperature, and glass transition temperature.

Experimental Workflow for DSC:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Py-GC-MS is the method of choice. This technique involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the volatile fragments.

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 300 °C, 400 °C, 500 °C) in the pyrolyzer, which is interfaced with the GC inlet. The pyrolysis is carried out in an inert gas stream (e.g., Helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a final temperature.

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns, which are used to identify the structure of the degradation products by comparing the obtained mass spectra with spectral libraries.

Conclusion

References

Pioneering Synthesis of Undecane-1,4-diol: A Historical and Technical Review

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and first documented synthesis of undecane-1,4-diol. Geared towards researchers, scientists, and professionals in drug development, this document delves into the seminal work of P. Chuit, F. Boesiger, and J. Malet, presenting the foundational experimental protocols and quantitative data that introduced this long-chain diol to the scientific community.

Historical Context and Initial Discovery

The first documented synthesis of this compound is detailed in a 1928 publication by P. Chuit, F. Boesiger, and J. Malet in the Journal für praktische Chemie. Their work, focused on the synthesis of high molecular weight glycols and hydroxy acids, laid the groundwork for the understanding and production of this class of compounds. The synthesis was achieved through the reduction of the corresponding γ-keto ester, a method that was instrumental in the early exploration of long-chain aliphatic compounds.

First Synthesis: Experimental Protocol

The inaugural synthesis of this compound was accomplished via the reduction of ethyl 4-oxoundecanoate. This transformation is a classic example of the Bouveault-Blanc reduction, a method that utilizes metallic sodium in absolute ethanol to reduce esters to primary alcohols.

Reaction: Reduction of Ethyl 4-oxoundecanoate

Reagents:

-

Ethyl 4-oxoundecanoate

-

Metallic Sodium (Na)

-

Absolute Ethanol (C₂H₅OH)

Procedure:

The experimental protocol, as described by Chuit et al., involved the gradual addition of metallic sodium to a solution of ethyl 4-oxoundecanoate in absolute ethanol. The reaction mixture was likely heated to facilitate the reduction. Following the complete reaction of the sodium, the mixture was subjected to a workup procedure to isolate the this compound. This typically involved the addition of water to quench any unreacted sodium and to dissolve the sodium ethoxide byproduct, followed by extraction of the diol with a suitable organic solvent. The final product was then purified by distillation under reduced pressure.

Quantitative Data from the First Synthesis

The seminal 1928 paper by Chuit, Boesiger, and Malet provides key physical constants for the newly synthesized this compound. This data was crucial for the characterization of the compound.

| Property | Value |

| Boiling Point | 168-170 °C at 12 mmHg |

| Melting Point | 43-44 °C |

| Yield | Not explicitly stated in summary documents |

Logical Workflow of the First Synthesis

The synthesis of this compound by Chuit, Boesiger, and Malet followed a clear and logical progression from the starting keto-ester to the final diol product. This workflow is representative of the synthetic strategies employed in the early 20th century for the preparation of alcohols from esters.

Methodological & Application

Undecane-1,4-diol: Uncharted Territory in Fragrance Compositions

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of Undecane-1,4-diol in fragrance compositions. Researchers, scientists, and drug development professionals should note that this compound is not a commonly documented ingredient in the perfumery industry.

While the broader class of alkane diols finds use in cosmetics, primarily as solvents, the specific role of this compound in scent creation or enhancement remains undisclosed in public records.[1][2] Information from chemical suppliers primarily points to its use in the synthesis of polymers, coatings, adhesives, and lubricants, with no mention of fragrance-related applications.[3]

It is important to distinguish this compound from a similarly named compound, Undecane , which is recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[4] However, Undecane is a simple alkane hydrocarbon, chemically distinct from the diol functional group of this compound, and their olfactory properties would not be expected to be similar.

The absence of public data on this compound in fragrances could be attributed to several factors. The fragrance industry is known for its use of proprietary ingredients, and information regarding their specific application is often a closely guarded trade secret. It is also possible that the olfactory properties of this compound do not lend themselves to common use in perfumery, or that its function may be as a niche processing aid rather than a direct contributor to scent profiles.

Physicochemical Properties of this compound

While its role in fragrance is not documented, the basic physicochemical properties of this compound have been reported. This data is presented for informational purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | [3] |

| Molecular Weight | 188.31 g/mol | [3] |

| Appearance | Colorless solid | [3] |

| Boiling Point | 293 °C at 760 mmHg | [3] |

| Flash Point | 130.7 °C | [3] |

| Density | 0.916 g/cm³ | [3] |

Hypothetical Experimental Workflow for Fragrance Ingredient Evaluation

Given the lack of specific protocols for this compound, a general experimental workflow for evaluating a novel compound in a fragrance composition is presented below. This is a hypothetical protocol and has not been validated for this specific substance.

Caption: Hypothetical workflow for evaluating a novel fragrance ingredient.

Logical Relationship of Fragrance Fixative Function

A key role for some ingredients in perfumery is as a fixative, which helps to prolong the scent of more volatile components. The following diagram illustrates the theoretical mechanism of action for a fragrance fixative.

Caption: Theoretical role of a fixative in a fragrance composition.

The application of this compound in fragrance compositions is not supported by the currently available public data. Professionals in the field of fragrance research and development are encouraged to rely on established and documented ingredients for their formulations. Further investigation into proprietary industry databases or direct inquiry with chemical manufacturers specializing in fragrance ingredients may yield more specific information. However, based on the accessible scientific and patent literature, this compound remains an unknown entity within the world of perfumery.

References

Dihydroxylation of Undecene: A Comparative Analysis of Experimental Protocols

Application Note

Abstract

This document provides detailed experimental protocols for the dihydroxylation of 1-undecene, a terminal alkene of interest in synthetic chemistry and drug development. We present three distinct methodologies: the racemic Upjohn dihydroxylation, the enantioselective Sharpless asymmetric dihydroxylation, and an osmium-free manganese-catalyzed method. This application note is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of these key synthetic transformations. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, reaction pathways are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key intermediates for a wide range of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. 1-Undecene, as a readily available terminal alkene, serves as an excellent model substrate for evaluating and comparing different dihydroxylation methods. The choice of method often depends on the desired stereochemical outcome, with applications ranging from the synthesis of racemic mixtures for initial screening to the production of enantiomerically pure compounds for targeted drug development.

This document outlines three prominent methods for the dihydroxylation of 1-undecene:

-

Upjohn Dihydroxylation: A reliable method for generating racemic syn-diols using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][2][3][4][5]

-

Sharpless Asymmetric Dihydroxylation: A powerful method for the enantioselective synthesis of syn-diols, employing a chiral ligand to direct the stereochemical outcome.[1][4][6] This method is crucial for the synthesis of chiral building blocks.

-

Manganese-Catalyzed Dihydroxylation: An emerging osmium-free alternative that utilizes a more environmentally benign metal catalyst and hydrogen peroxide as the terminal oxidant.[7][8][9]

Data Presentation

The following table summarizes the quantitative data for the dihydroxylation of a terminal alkene using the described protocols. As a close analog to 1-undecene, data for 1-decene is presented for the osmium-based methods.

| Method | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Upjohn-style Racemic Dihydroxylation | 1-Decene | 78% | Not Applicable (Racemic) |

| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | 1-Decene | 96% | 91% |

| Manganese-Catalyzed Dihydroxylation | Electron-Deficient Alkenes* | Up to 95% | Not Applicable (in this context) |

*Note: The manganese-catalyzed protocol is most effective for electron-deficient alkenes, and its application to unactivated terminal alkenes like undecene may result in lower yields or require further optimization.[7][10]

Experimental Protocols

Protocol 1: Upjohn-style Racemic Dihydroxylation of a Terminal Alkene

This protocol is adapted from a procedure for the racemic dihydroxylation of 1-decene and is representative for terminal alkenes like 1-undecene.[11]

Materials:

-

1-Undecene

-

Osmium(III) chloride hydrate (OsCl₃·H₂O)

-

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

-

Potassium carbonate (K₂CO₃)

-

Quinuclidine

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

-

To this solvent mixture, add potassium ferricyanide(III) (3.0 eq.), potassium carbonate (3.0 eq.), and a catalytic amount of osmium(III) chloride hydrate (0.002 eq.) and quinuclidine (0.01 eq.).

-

Stir the mixture vigorously until the solids are dissolved.

-

Add 1-undecene (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield undecane-1,2-diol.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Terminal Alkene using AD-mix-β

This protocol is adapted for 1-undecene based on a standard procedure for terminal alkenes.[12][13]

Materials:

-

1-Undecene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

-

Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution with a yellow-orange organic layer and a pale yellow aqueous layer.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1-undecene (1.0 eq.) to the cold, vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

-